

1-Bromo-3-methylcyclopentane CAS number registration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-methylcyclopentane

Cat. No.: B2692547

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Technical Guide: 1-Bromo-3-methylcyclopentane

CAS Number: 58794-26-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3-methylcyclopentane**, including its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and a discussion of its known characteristics. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

1-Bromo-3-methylcyclopentane is a halogenated cycloalkane. Its properties are summarized in the table below, with data compiled from comprehensive chemical databases.^[1]

Property	Value
Molecular Formula	C ₆ H ₁₁ Br
Molecular Weight	163.06 g/mol
CAS Registry Number	58794-26-6
IUPAC Name	1-bromo-3-methylcyclopentane
SMILES	<chem>CC1CCC(C1)Br</chem>
InChI	InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
InChIKey	RWMACSHFTGJPQM-UHFFFAOYSA-N
Computed XLogP3	2.7
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	0
Exact Mass	162.00441 Da
Monoisotopic Mass	162.00441 Da
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	7
Formal Charge	0
Complexity	61.2

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **1-Bromo-3-methylcyclopentane** are not extensively reported in peer-reviewed literature. However, based on established organic chemistry principles for similar compounds, the following representative procedures can be outlined.

Synthesis of 1-Bromo-3-methylcyclopentane

A common and effective method for the synthesis of **1-Bromo-3-methylcyclopentane** is the nucleophilic substitution of the hydroxyl group in 3-methylcyclopentanol. Two primary reagents for this transformation are phosphorus tribromide (PBr_3) and a combination of sodium bromide and sulfuric acid.

Method 1: Using Phosphorus Tribromide (PBr_3)

This method typically proceeds via an $\text{S}_{\text{N}}2$ mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- 3-methylcyclopentanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.
- Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **1-Bromo-3-methylcyclopentane**.
- The product can be further purified by fractional distillation under reduced pressure.

Method 2: Using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. The mechanism can be S_N1 or S_N2 depending on the specific reaction conditions and the structure of the alcohol.

Materials:

- 3-methylcyclopentanol
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H₂SO₄)
- Water
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous calcium chloride
- Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

- Place sodium bromide and water in a round-bottom flask.
- Add 3-methylcyclopentanol to the flask.
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
- Heat the mixture to reflux for 1-2 hours.
- After reflux, configure the apparatus for simple distillation and distill the crude **1-Bromo-3-methylcyclopentane** from the reaction mixture.
- Wash the distillate in a separatory funnel with water, followed by a wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
- Wash with brine and dry the organic layer over anhydrous calcium chloride.
- The final product can be purified by distillation.

Representative Reactions of 1-Bromo-3-methylcyclopentane

As a secondary alkyl halide, **1-Bromo-3-methylcyclopentane** can undergo both nucleophilic substitution (S_N1 and S_N2) and elimination ($E1$ and $E2$) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

1. Nucleophilic Substitution (S_N2) with a Strong Nucleophile

This reaction involves the displacement of the bromide ion by a strong, non-bulky nucleophile.

Materials:

- **1-Bromo-3-methylcyclopentane**
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Water
- Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

- In a round-bottom flask, dissolve **1-Bromo-3-methylcyclopentane** in DMSO.
- Add sodium cyanide to the solution.
- Heat the reaction mixture with stirring at a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and remove the solvent by rotary evaporation to yield the crude nitrile product.
- Purify by distillation or column chromatography.

2. Elimination (E2) with a Strong, Bulky Base

The use of a strong, sterically hindered base favors the E2 elimination pathway to form an alkene.

Materials:

- **1-Bromo-3-methylcyclopentane**

- Potassium tert-butoxide (t-BuOK)
- tert-Butanol
- Diethyl ether
- Water
- Round-bottom flask, reflux condenser

Procedure:

- In a round-bottom flask, dissolve **1-Bromo-3-methylcyclopentane** in tert-butanol.
- Add potassium tert-butoxide to the solution.
- Heat the mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).
- Upon completion, cool the reaction mixture and pour it into water.
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and carefully remove the solvent by distillation (the alkene product is volatile) to obtain the crude 3-methylcyclopentene.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and chemical databases have not revealed any established role of **1-Bromo-3-methylcyclopentane** in biological signaling pathways. As a simple alkyl halide, it is not expected to have specific interactions with biological receptors or enzymes in the manner of complex drug molecules. Its biological effects are more likely to be associated with general toxicity mechanisms common to alkylating agents at high concentrations. There is currently no evidence to suggest its utility in drug development as a modulator of specific signaling cascades.

Visualizations

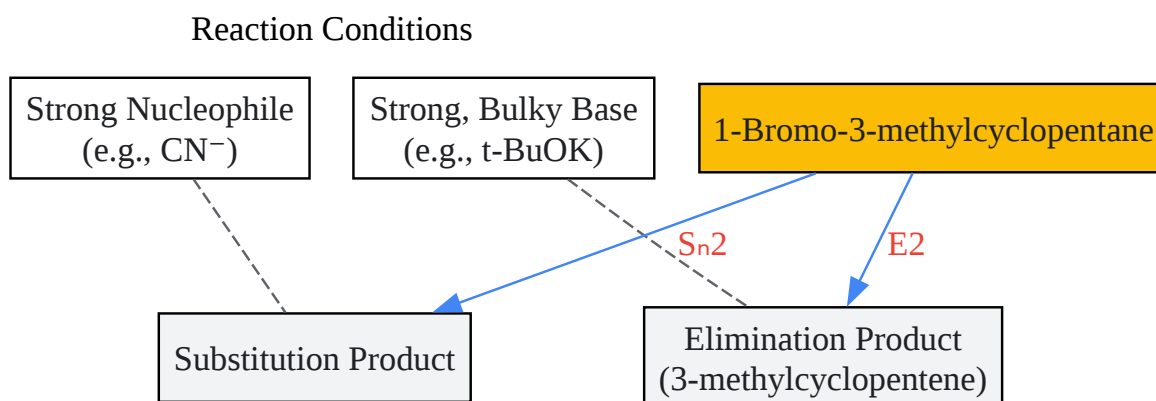
Synthesis of 1-Bromo-3-methylcyclopentane from 3-methylcyclopentanol



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Caption: Synthesis of **1-Bromo-3-methylcyclopentane**.

Reaction Pathways of 1-Bromo-3-methylcyclopentane



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Caption: Major reaction pathways for **1-Bromo-3-methylcyclopentane**.

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- To cite this document: BenchChem. [1-Bromo-3-methylcyclopentane CAS number registration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2692547#1-bromo-3-methylcyclopentane-cas-number-registration]

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